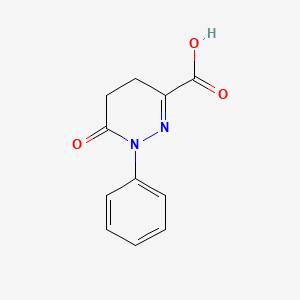
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamides are known to have medicinal properties and are used in the synthesis of new pharmaceutical compounds . A series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols .
Synthesis Analysis
The synthesis of phenoxy acetamides involves many chemical techniques and computational chemistry applications . A series of phenoxy oxazolines were synthesized starting with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids .Molecular Structure Analysis
The molecular structure of “this compound” is related to 1-phenylethylamine . It is a member of acetamides and a secondary carboxamide .Chemical Reactions Analysis
Phenoxy acetamides have been found to possess sedative or analgesic properties . For example, paracetamol, a world-renowned analgesic and antipyretic agent, bears an acetamide group .Scientific Research Applications
Antimicrobial Activity :
- Certain N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides and N-[2-(2-{2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides, which include derivatives of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, have demonstrated antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as certain fungal strains (Almutairi et al., 2018).
- Similarly, derivatives of 2-hydrazinyl-N-N, diphenyl acetamide have shown significant antimicrobial and antifungal activity (Kumar & Mishra, 2015).
Spectroscopic Studies and Chemical Properties :
- Infrared spectroscopy of hydrated N-(2-phenylethyl)acetamide clusters revealed insights into the electron-redistribution within the solute and its effects on local hydrogen bond strength (Sakota, Harada, & Sekiya, 2013).
Crystallographic Analysis :
- The crystal structures of 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide were determined to understand the lack of Yang photocyclization in their crystals (Bąkowicz & Turowska-Tyrk, 2009).
Anticancer, Anti-Inflammatory, and Analgesic Activities :
- A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were developed and assessed for their potential anticancer, anti-inflammatory, and analgesic activities (Rani, Pal, Hegde, & Hashim, 2014).
Corrosion Inhibition :
- N-(4-(2-hydrazinyl-2-oxoethoxy) phenyl)-acetamide and its Mn complex were studied as corrosion inhibitors for mild steel in sulfuric acid, demonstrating varying efficiencies (Shehata, 2017).
Chiral Resolution Techniques :
- Enantiomers of 4-formyl[2.2]paracyclophane were resolved using diastereomeric derivatives with (R)- and (S)-2-hydrazino-2-oxo-N-(1-phenylethyl)acetamide, demonstrating high enantiomeric excess (Sergeeva et al., 2010).
Antimicrobial Evaluation and Hemolytic Activity :
- Novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide showed varying degrees of antimicrobial activity against selected microbial species, with two compounds demonstrating significant activity (Gul et al., 2017).
Future Directions
The future directions of research on “(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide” and its derivatives could involve designing new derivatives of phenoxy acetamide that have proven to be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to design new pharmacologically interesting compounds of widely different composition .
properties
IUPAC Name |
2-hydrazinyl-2-oxo-N-[(1S)-1-phenylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7(8-5-3-2-4-6-8)12-9(14)10(15)13-11/h2-7H,11H2,1H3,(H,12,14)(H,13,15)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXPGBTUPFWHEF-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6152-25-6 |
Source


|
| Record name | 5-(alpha-Phenylethyl)semioxamazide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(.ALPHA.-PHENYLETHYL)SEMIOXAMAZIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWY18IKQ2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



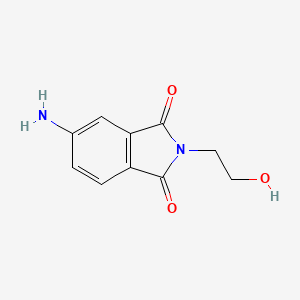

![Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine](/img/structure/B1300845.png)
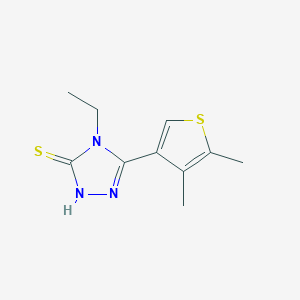
![4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1300859.png)

![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)
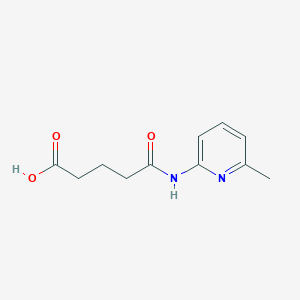
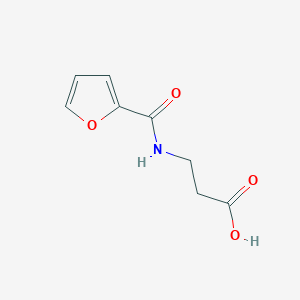

![1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1300870.png)
